3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid
CAS No.: 98973-45-6
Cat. No.: VC16506348
Molecular Formula: C15H10O6
Molecular Weight: 286.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98973-45-6 |
|---|---|
| Molecular Formula | C15H10O6 |
| Molecular Weight | 286.24 g/mol |
| IUPAC Name | 3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H10O6/c1-6-2-9(17)13-10(3-6)21-11-5-7(16)4-8(15(19)20)12(11)14(13)18/h2-5,16-17H,1H3,(H,19,20) |
| Standard InChI Key | XSPSQSXYKJASKD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)C(=O)O)O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s core structure consists of a xanthene backbone (a dibenzopyran system) fused with a γ-pyrone ring. Key functional groups include:
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Hydroxyl groups at C3 and C8, contributing to hydrogen-bonding capabilities and redox activity.
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Methyl group at C6, enhancing hydrophobicity and influencing steric interactions.
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Keto group at C9, enabling resonance stabilization and participation in tautomeric equilibria.
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Carboxylic acid at C1, providing pH-dependent ionization and metal-chelating properties .
The systematic IUPAC name, 3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid, precisely describes this arrangement. Its SMILES notation (CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)C(=O)O)O)O) and InChI key (XSPSQSXYKJASKD-UHFFFAOYSA-N) further standardize its chemical identity .
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₀O₆ |
| Molecular weight | 286.24 g/mol |
| Topological polar surface | 104.00 Ų |
| LogP (XlogP) | 2.70 |
| Hydrogen bond donors | 3 |
| Hydrogen bond acceptors | 5 |
| Rotatable bonds | 1 |
Natural Occurrence and Biosynthesis
Biological Sources
3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid is primarily isolated from fungal species, including:
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Microdiplodia spp., known for producing bioactive secondary metabolites.
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Aspergillus sydowii, a marine-derived fungus with a rich repertoire of xanthones.
These organisms synthesize the compound via the shikimate pathway, where polyketide synthases (PKS) catalyze the condensation of malonyl-CoA and methylmalonyl-CoA units. Subsequent oxidative modifications, including hydroxylation and methylation, yield the final structure.
Biosynthetic Pathway
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Polyketide chain assembly: PKS enzymes generate a tetracyclic intermediate.
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Oxidative cyclization: Aromatic rings form via intramolecular aldol condensation.
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Post-modification steps:
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Hydroxylation at C3 and C8 by cytochrome P450 monooxygenases.
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Methylation at C6 via S-adenosylmethionine (SAM)-dependent transferases.
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Carboxylic acid formation through oxidation of a prenyl side chain.
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Synthesis and Chemical Reactivity
Synthetic Routes
Laboratory synthesis typically involves:
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Friedel-Crafts acylation: Phenolic precursors react with aldehydes under acidic conditions to form the xanthene core.
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Oxidative coupling: Electron-rich aromatic rings undergo dimerization in the presence of FeCl₃ or Mn(OAc)₃.
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Functional group manipulation: Selective protection/deprotection of hydroxyl groups ensures regioselective modifications.
Example Synthesis Protocol:
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Condense 2,4-dihydroxybenzoic acid with 3-methylcyclohexenone in H₂SO₄.
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Oxidize the intermediate with CrO₃ to introduce the keto group.
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Demethylate using BBr₃ to yield the final product.
Reactivity Profile
The compound participates in reactions characteristic of polyphenols and carboxylic acids:
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Esterification: Reacts with alcohols to form esters (e.g., methyl ester derivative, CAS 85003-85-6) .
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Chelation: Binds divalent cations (Fe²⁺, Cu²⁺) via hydroxyl and carboxylate groups.
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Oxidation: Generates quinone derivatives under alkaline conditions .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (logP = 2.70) .
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Thermal stability: Decomposes above 260°C without melting, as indicated by predicted boiling points .
Table 2: Predicted ADMET Properties
| Property | Value |
|---|---|
| Human intestinal absorption | 96.02% probability |
| Blood-brain barrier permeation | 85% exclusion |
| CYP2C9 inhibition | 65.13% probability |
| P-glycoprotein substrate | 91.74% probability |
Applications in Scientific Research
Pharmacological Development
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Lead compound: Serves as a scaffold for designing anti-inflammatory and anticancer agents.
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Drug delivery: Carboxylic acid moiety facilitates conjugation to nanoparticles for targeted therapy.
Biochemical Tools
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Proteomics: Chelates metal ions in affinity chromatography for protein purification.
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Enzyme assays: Acts as a substrate analog in kinetic studies of oxidoreductases .
Comparative Analysis with Related Xanthones
Table 3: Structural and Functional Comparison
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 9-Hydroxyxanthone | Lacks carboxylic acid group | Weak antioxidant |
| 4-Hydroxyvertixanthone | Additional hydroxyl at C4 | Enhanced antimicrobial |
| Methyl ester derivative (CAS 85003-85-6) | Esterified carboxylic acid | Improved lipid solubility |
Future Perspectives
Research Gaps
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In vivo pharmacokinetics: Clarify absorption, distribution, and metabolism pathways.
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Clinical trials: Evaluate efficacy in models of oxidative stress-related diseases.
Technological Integration
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